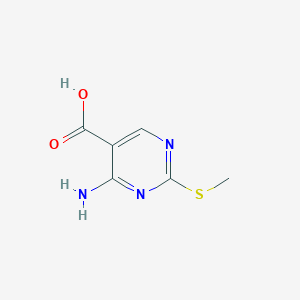

4-アミノ-2-(メチルチオ)ピリミジン-5-カルボン酸

概要

説明

科学的研究の応用

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential as an inhibitor in enzymatic reactions.

Industry: Utilized in the development of new materials with specific properties.

作用機序

Target of Action

Similar compounds have been used in the preparation of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating hiv infection .

Mode of Action

It’s worth noting that related pyrimidine derivatives have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .

Biochemical Pathways

Related 2-aminopyrimidine-4-carboxylic acid is a substrate of the enzyme lathyrine synthase, and a precursor of the pyrimidine moiety of the non-protein amino acid lathyrine .

Result of Action

Some related compounds have shown selective action towards certain cell lines .

生化学分析

Biochemical Properties

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyrimidine biosynthetic enzymes, potentially inhibiting or modulating their activity . These interactions can affect the synthesis of nucleotides and other essential biomolecules, thereby impacting cellular metabolism and function.

Cellular Effects

The effects of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in pyrimidine metabolism, leading to changes in nucleotide synthesis and cellular energy balance . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes involved in pyrimidine biosynthesis, inhibiting their activity and altering the production of nucleotides . This inhibition can lead to changes in gene expression, as the availability of nucleotides is crucial for DNA and RNA synthesis. Furthermore, the compound may interact with other proteins and signaling molecules, influencing their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects may be observed at very high doses, indicating the importance of determining the optimal dosage for experimental and therapeutic applications. Threshold effects, where a certain dosage is required to elicit a response, have also been reported in some studies.

Metabolic Pathways

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis of nucleotides and other pyrimidine derivatives . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting cellular energy balance and function.

Transport and Distribution

The transport and distribution of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms are essential for the compound’s ability to interact with target biomolecules and exert its effects on cellular function.

Subcellular Localization

The subcellular localization of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may affect cellular energy metabolism.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with methylthio groups under controlled conditions. One common method involves the use of oxidative dehydrogenation and annulation reactions . The reaction conditions often include the use of catalysts such as copper and reagents like amidines.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .

化学反応の分析

Types of Reactions: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylthio group to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

類似化合物との比較

- 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

- 2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Comparison: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems.

生物活性

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, also known by its synonyms such as 4-amino-2-methylsulfanylpyrimidine-5-carboxylic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of this compound's significance in medicinal chemistry.

- Molecular Formula : C₆H₇N₃O₂S

- Molecular Weight : 185.204 g/mol

- CAS Number : 771-81-3

- Physical Properties :

- Boiling Point: 435.0 ± 30.0 °C at 760 mmHg

- Density: 1.5 ± 0.1 g/cm³

- LogP: 1.91

Synthesis

The synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from simpler pyrimidine derivatives. The compound can be synthesized through the reaction of methylthio derivatives with various amino acids and carboxylic acids under controlled conditions, often utilizing solvents such as ethanol and catalysts like potassium carbonate.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for cancer cell proliferation.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Amino-2-(methylthio)pyrimidine | MCF-7 | X | Inhibition of cell cycle progression |

| Other Pyrimidine Derivative A | MCF-7 | Y | Induction of apoptosis |

| Other Pyrimidine Derivative B | MCF-7 | Z | Inhibition of DNA synthesis |

Note: Specific IC₅₀ values need to be filled based on experimental data from relevant studies.

The biological activity of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid can be attributed to its ability to interfere with nucleic acid synthesis and function, likely due to structural similarities with nucleobases. This interference may lead to apoptosis in rapidly dividing cells, making it a candidate for further research in cancer therapeutics.

Study 1: Anticancer Effects on MCF-7 Cells

In a controlled study, researchers evaluated the effects of various concentrations of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid on MCF-7 cells using the MTT assay. The results demonstrated a dose-dependent decrease in cell viability, suggesting effective cytotoxicity at higher concentrations.

Study 2: Inhibition of Amino Acid Transporters

Another study investigated the role of this compound as an inhibitor of specific amino acid transporters. It was found that at certain concentrations, it could significantly reduce the uptake of essential amino acids in cultured cells, shedding light on its potential role in metabolic regulation.

特性

IUPAC Name |

4-amino-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBVZYNKWONVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622722 | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-81-3 | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。